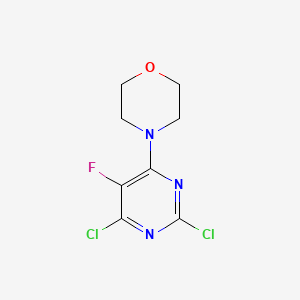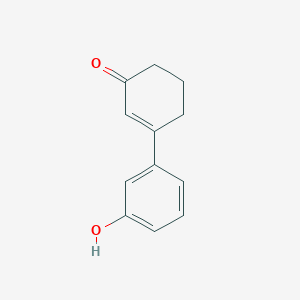
(2-methylpyridin-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylpyridin-4-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group derived from acetic acid. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methylpyridin-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methyl-4-hydroxymethylpyridine and acetic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2-methylpyridin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid 2-methyl-pyridin-3-ylmethyl ester: Similar structure but with the ester group attached to the 3-position of the pyridine ring.
Acetic acid 2-methyl-pyridin-5-ylmethyl ester: Similar structure but with the ester group attached to the 5-position of the pyridine ring.
Uniqueness
(2-methylpyridin-4-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the ester group can affect the compound’s interaction with molecular targets and its overall stability .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(2-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
LVTHOYYTBJWFMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)COC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-benzyloxy-8-(2,2-dihydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8351219.png)
![N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide](/img/structure/B8351224.png)


